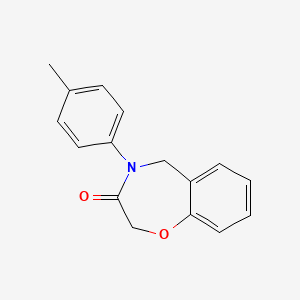
4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as 4-Methyl-4,5-dihydrobenzo[b]oxazepin-3-one, is an organic compound with a molecular formula of C13H14NO. This compound has been studied extensively due to its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. In particular, this compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications.
Applications De Recherche Scientifique
4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied extensively for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. In particular, this compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. For example, this compound has been used to synthesize a series of novel benzoxazepin-3-one derivatives with potential anti-inflammatory activity. In addition, this compound has been used in the synthesis of a series of novel benzoxazepin-3-one derivatives with potential anti-cancer activity.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not well understood. However, it is believed that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound may also act as an inhibitor of aromatase, which is involved in the synthesis of estrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have anti-inflammatory, anti-cancer, and anti-estrogenic effects. In addition, this compound may also have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in laboratory experiments has several advantages. First, this compound is commercially available and can be easily synthesized from readily available starting materials. Second, this compound is relatively stable and can be stored for extended periods of time. Finally, this compound is relatively non-toxic and can be safely handled in a laboratory setting.
However, there are also some limitations to the use of this compound in laboratory experiments. First, this compound has limited solubility in most solvents, making it difficult to use for certain types of experiments. Second, this compound is not very soluble in water, making it difficult to use for certain types of experiments. Finally, this compound is relatively expensive and may not be cost-effective for certain types of experiments.
Orientations Futures
There are several potential future directions for research involving 4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. First, further research is needed to better understand the biochemical and physiological effects of this compound. Second, additional research is needed to develop new synthetic methods for the synthesis of this compound. Third, additional research is needed to develop new applications for this compound, such as in the synthesis of novel drugs and other pharmaceuticals. Finally, additional research is needed to develop new methods for the purification and characterization of this compound.
Méthodes De Synthèse
4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be synthesized from the reaction of 4-methylbenzaldehyde and ethyl 2-oxo-1-pyrrolidineacetate in the presence of anhydrous potassium carbonate and ethyl acetate. This reaction yields a single product, this compound, in a yield of up to 98%.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-6-8-14(9-7-12)17-10-13-4-2-3-5-15(13)19-11-16(17)18/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBULLLWRMDZCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6364348.png)






![5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide](/img/structure/B6364395.png)




